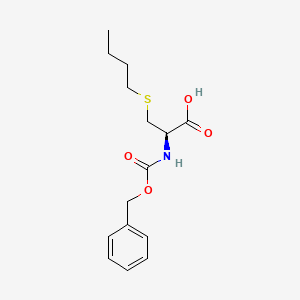
(R)-2-(benzyloxycarbonylamino)-3-(butylthio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzyloxycarbonyl-protected amino group and a butylsulfanyl side chain, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a butylsulfanyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, typically using catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as alkyl halides or acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Deprotected amino acids
Substitution: Various substituted derivatives
Scientific Research Applications
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The butylsulfanyl group may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(propylsulfanyl)propanoic acid
Uniqueness
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid is unique due to its specific combination of a benzyloxycarbonyl-protected amino group and a butylsulfanyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21NO4S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2R)-3-butylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H21NO4S/c1-2-3-9-21-11-13(14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
InChI Key |
NPBHZWCOUGIZCD-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCSC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
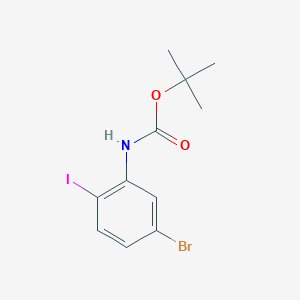
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)


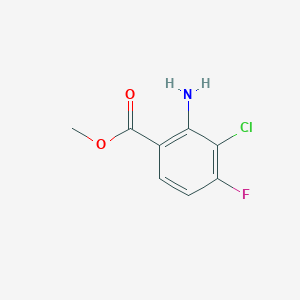
![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)
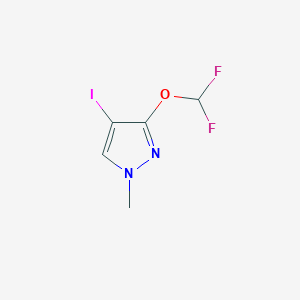
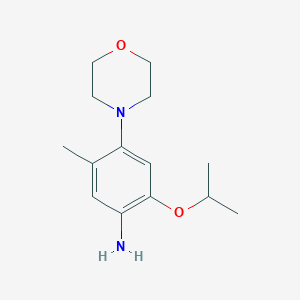

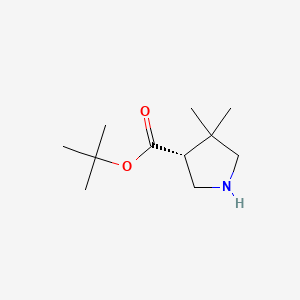
![(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide](/img/structure/B13503040.png)
